molecular formula C7H6N2O B1355211 Pyrazolo[1,5-a]pyridin-2-ol CAS No. 59942-87-9

Pyrazolo[1,5-a]pyridin-2-ol

Cat. No. B1355211
CAS RN: 59942-87-9
M. Wt: 134.14 g/mol
InChI Key: WZCJFNVSGQSWLF-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-ol is a type of pyrazolopyrimidine . Pyrazolopyrimidines are known to be the basis for a class of sedative and anxiolytic drugs related to benzodiazepines . Pyridin-2-ol is a monohydroxypyridine that is pyridine substituted by a hydroxy group at position 2 .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridin-2-ol involves various reactions . For instance, the reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate . A reproducible and scalable laboratory method for the synthesis of the pyrazolo[1,5-a]pyrimidine derivatives has been proposed .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridin-2-ol is complex . Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyridin-2-ol involve a series of steps . For example, the reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridin-2-ol are influenced by its structure . For instance, compounds 4 and 5 both exhibit excellent thermal stability .

Scientific Research Applications

Synthesis and Diverse Applications

Pyrazolo[1,5-a]pyridines, including Pyrazolo[1,5-a]pyridin-2-ol, are a group of heterocyclic compounds known for their diverse applications in medicinal chemistry. These compounds can exhibit two tautomeric forms and have been extensively studied for their synthetic methods and biomedical applications. For instance, Donaire-Arias et al. (2022) explore the diversity of substituents present in these compounds and their synthesis from preformed pyrazole or pyridine, highlighting their significance in medicinal chemistry and drug molecule production (Donaire-Arias et al., 2022).

Photophysical Properties and Material Science

In material science, Pyrazolo[1,5-a]pyrimidines, a related class, have shown significant photophysical properties. Arias-Gómez et al. (2021) discuss the synthesis and functionalization of these compounds, emphasizing their potential in material science due to these properties (Arias-Gómez et al., 2021).

Fluorescent Probes in Cellular Studies

Pyrazolo[1,5-a]pyridine-based fluorescent probes have been synthesized for cellular applications. Zhang et al. (2018) created a fluorescent probe based on Pyrazolo[1,5-a]pyridine, which showed a fast response to acidic pH, high quantum yield, and selectivity, demonstrating its usefulness in monitoring cellular pH levels (Zhang et al., 2018).

Antitubercular Activity

In medicinal chemistry, derivatives of Pyrazolo[1,5-a]pyridine have been investigated for their antitubercular activity. For example, Tang et al. (2015) synthesized Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, demonstrating promising in vitro potency against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Tang et al., 2015).

Synthesis and Structure Analysis

The synthesis of these compounds, alongside their structural analysis, has been a focus of research. For instance, Kakehi et al. (1994) investigated the structures of Pyrazolo[1,5-a]pyridine derivatives, revealing details about the planarity and conjugation of these compounds (Kakehi et al., 1994).

Kinase Inhibition for Therapeutic Applications

Pyrazolo[1,5-a]pyridines have also been evaluated as kinase inhibitors, demonstrating potential for therapeutic applications. Stevens et al. (2005) achieved a convergent synthesis of these compounds, highlighting their role in inhibiting p38 kinase (Stevens et al., 2005).

Safety And Hazards

Pyrazolo[1,5-a]pyridin-2-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The synthesis of pyrazolo[1,5-a]pyridin-2-ol and its derivatives has potential for further exploration . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .

properties

IUPAC Name

1H-pyrazolo[1,5-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h1-5H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCJFNVSGQSWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=O)NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484346
Record name pyrazolo[1,5-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridin-2-ol

CAS RN

59942-87-9
Record name pyrazolo[1,5-a]pyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
8
Citations
E Martino, S Sainas, B Francesco, C Garino… - EFMC-ISMC 2021 …, 2021 - iris.unito.it
Fluorescence imaging is a non-invasive technique useful to understand and visualize biological processes in living organisms.1 Most of the available dyes normally used for this aim, …
Number of citations: 0 iris.unito.it
JD Kendall - Current Organic Chemistry, 2011 - ingentaconnect.com
Pyrazolo[1,5-a]pyridines have become subject to growing interest by both synthetic and medicinal chemists, and as such new and simple methods for their synthesis are becoming …
Number of citations: 28 www.ingentaconnect.com
X Shi, Y Lin, J Wei, L Zhao, P Guo, H Cao… - Organic Chemistry …, 2023 - pubs.rsc.org
By utilizing the dual reactivity function of N-aminopyridinium ylides, we developed a direct [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1, 5-a]…
Number of citations: 2 pubs.rsc.org
W Li, M Zhang, J Yan, L Ni, H Cao, X Liu - Organic Chemistry Frontiers, 2022 - pubs.rsc.org
A transition metal- and oxidant-free C–C/C–N annulation of azomethine imines with vinylene carbonate as dual synthons under simple reaction conditions is described herein. …
Number of citations: 9 pubs.rsc.org
E Martino, S Sainas, B Francesco, C Garino… - Proceedings of the …, 2022 - iris.unito.it
Fluorescent imaging is a powerful tool for understanding and visualize biological processes in live organisms [1]. There are several probes that may be used for this purpose; however, …
Number of citations: 0 iris.unito.it
Y Ge, Q Yan, J Nan - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
Organic carbonates are important and valuable building blocks in synthetic chemistry. Among them, vinylene carbonate (VC) has emerged as a promising coupling partner to participate …
Number of citations: 0 pubs.rsc.org
L Zhao, W Li, J Liu, L Ni, Z Liu, H Shen… - Organic & Biomolecular …, 2022 - pubs.rsc.org
An efficient metal-free annulative vinylene transfer protocol for the synthesis of benzo-fused indolizines via 1,3-dipolar cycloadditions of N-ylides with vinylene carbonate has been …
Number of citations: 6 pubs.rsc.org
CE Brocklehurst, G Koch, S Rothe-Pöllet, L La Vecchia - 2017
Number of citations: 0

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